molecular formula C17H25NS B13962279 (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol

Katalognummer: B13962279
Molekulargewicht: 275.5 g/mol
InChI-Schlüssel: UPCVUFVZHWNPSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Benzyl-2-azaspiro[45]decan-8-yl)methanethiol is a chemical compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol typically involves the formation of the spirocyclic core followed by the introduction of the benzyl and methanethiol groups. One common synthetic route includes the cyclization of a suitable precursor, such as a linear amine, under specific reaction conditions to form the spirocyclic structure. The benzyl group can then be introduced through a nucleophilic substitution reaction, and the methanethiol group can be added via thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the spirocyclic core or the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methanethiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified spirocyclic structures.

    Substitution: Benzyl derivatives, thiol-substituted products.

Wissenschaftliche Forschungsanwendungen

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol
  • (2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine

Uniqueness

(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol stands out due to its specific spirocyclic structure and the presence of both benzyl and methanethiol groups. This combination of features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C17H25NS

Molekulargewicht

275.5 g/mol

IUPAC-Name

(2-benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol

InChI

InChI=1S/C17H25NS/c19-13-16-6-8-17(9-7-16)10-11-18(14-17)12-15-4-2-1-3-5-15/h1-5,16,19H,6-14H2

InChI-Schlüssel

UPCVUFVZHWNPSV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1CS)CCN(C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.